

10-Deacetylunnanxane: A Technical Overview of a Taxane Diterpenoid

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Compound of Interest

Compound Name: **10-Deacetylunnanxane**

Cat. No.: **B593532**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and generalized experimental protocols related to the taxane diterpenoid, **10-Deacetylunnanxane**. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this document leverages information on closely related taxanes to provide a representative understanding of its characteristics and handling.

Chemical Structure and Properties

10-Deacetylunnanxane is a complex diterpenoid belonging to the taxane family, a class of natural products that have been a significant source of anticancer agents. It is isolated from plants of the *Taxus* genus, specifically *Taxus x media*.

The chemical structure of **10-Deacetylunnanxane** is defined by its intricate tetracyclic carbon skeleton, which is characteristic of taxane compounds. Its systematic name is [(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetoxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.0^{3,8}]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate.

Chemical Structure:

Physicochemical Data

The following table summarizes the available quantitative data for **10-Deacetylunnanxane**. It is important to note that certain experimental values such as melting point, boiling point, and specific optical rotation are not readily available in the surveyed literature.

Property	Value	Source
Molecular Formula	C ₂₉ H ₄₄ O ₈	[1]
Molecular Weight	520.66 g/mol	[1]
CAS Number	1333323-17-3	
Physical Description	Powder	[2]
Purity	>98%	[2]
Solubility	Data not available	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Optical Rotation	Data not available	

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of **10-Deacetylunnanxane** is not available in the reviewed literature. However, a general methodology for the isolation of taxane diterpenoids from *Taxus* species can be described based on established procedures for similar compounds.

Generalized Protocol for Isolation and Purification of Taxane Diterpenoids from *Taxus* spp.

This protocol is a composite of methods described for the separation of taxanes and should be optimized for the specific plant material and target compound.

1. Extraction:

- Air-dried and powdered plant material (e.g., needles, bark, or roots of *Taxus x media*) is extracted exhaustively with a suitable organic solvent, typically methanol or ethanol, at room

temperature.

- The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

3. Chromatographic Separation:

- Normal-Phase Chromatography: The fraction enriched with taxanes (often the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture, to yield several sub-fractions.
- Reverse-Phase Chromatography: Further purification of the sub-fractions is achieved using reverse-phase high-performance liquid chromatography (HPLC) on a C18 column. A typical mobile phase would be a gradient of methanol-water or acetonitrile-water.
- Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC.

4. Crystallization:

- Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/water, acetone/hexane) to obtain the purified **10-Deacetyllyunnanxane**.

5. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

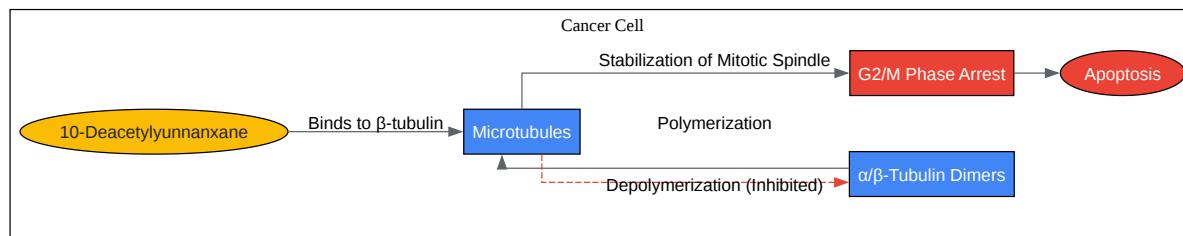
Biological Activity and Mechanism of Action

While specific studies on the biological activity of **10-Deacetyllyunnanxane** are limited, as a member of the taxane family, it is predicted to exhibit cytotoxic properties. The primary mechanism of action for cytotoxic taxanes, such as the well-known drug Paclitaxel (Taxol®), is the stabilization of microtubules.

Microtubules are essential components of the cytoskeleton involved in various cellular processes, most critically in cell division where they form the mitotic spindle. By binding to the β -tubulin subunit of microtubules, taxanes promote the polymerization of tubulin and inhibit the depolymerization of microtubules. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately inducing apoptosis (programmed cell death).

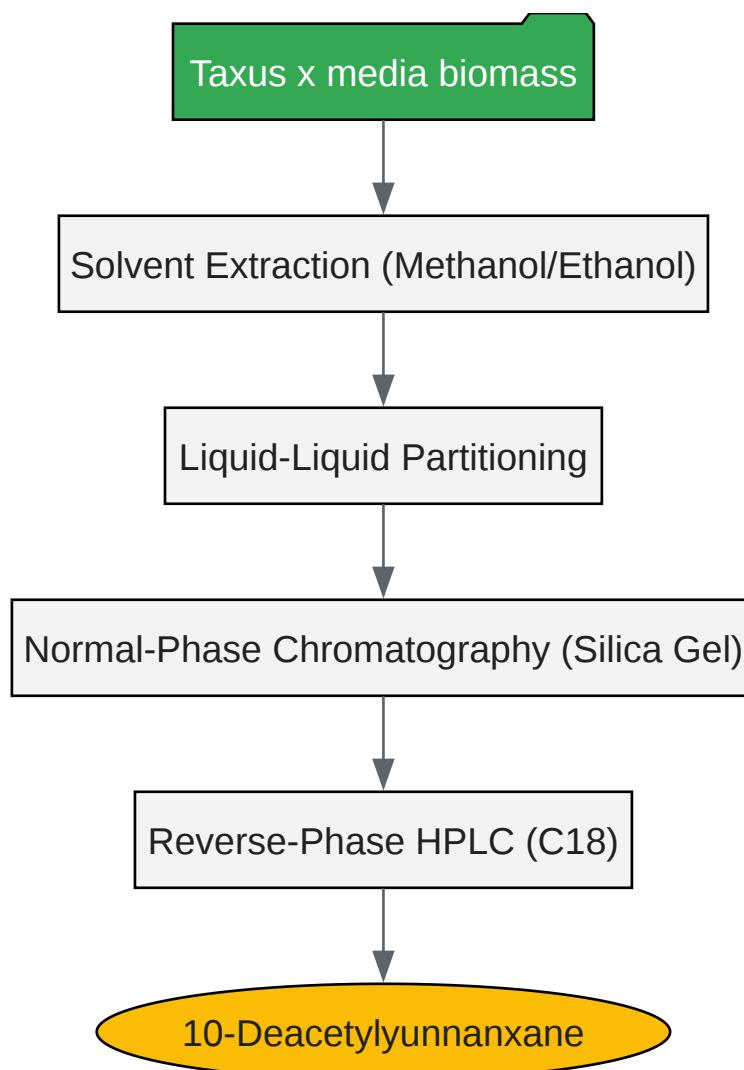
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general mechanism of action of cytotoxic taxanes and a typical workflow for the isolation of these compounds.



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Caption: Mechanism of action of taxane diterpenoids.



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Caption: Generalized workflow for the isolation of **10-Deacetylunnanxane**.

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